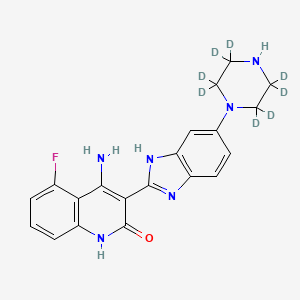![molecular formula C16H17N3O2 B565641 (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester CAS No. 1029691-23-3](/img/structure/B565641.png)
(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester
Descripción general
Descripción
“(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester” is an ester of carbamic acid . Esters are organic compounds derived from carboxylic acids where the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . In this case, the alkyl group is an isopropyl group .
Molecular Structure Analysis
Esters have a general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of “this compound”, the R group is the “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)” part and the R’ group is the “Isopropyl” part .Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the reverse of esterification . Under acidic or basic conditions, esters can be hydrolyzed to yield a carboxylic acid and an alcohol . Esters can also react with Grignard reagents to form tertiary alcohols .Aplicaciones Científicas De Investigación
Antibacterial, Antifungal, and Antimycobacterial Compounds
Research on cyanobacterial compounds, including those with complex structures similar to the queried compound, has identified a variety of molecules with significant antimicrobial activities. These compounds span several chemical classes, including alkaloids, aromatic compounds, and polyketides, demonstrating diverse mechanisms of action against multidrug-resistant bacteria, fungi, and mycobacteria. Such research suggests that structurally complex molecules, potentially including "(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester," could be valuable sources of new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).
Carbazoles and Related Heterocycles in Medicinal Chemistry
The structure of the compound shares similarities with carbazole and indole derivatives, which are important scaffolds in medicinal chemistry. Such molecules have been extensively studied for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. Recent advances in synthesizing carbazoles from indoles highlight the importance of transition-metal catalyzed C-H functionalization and other innovative approaches to accessing structurally diverse and biologically active carbazoles (Aggarwal, Sushmita, & Verma, 2019).
Potential Toxicological Considerations
While the original query requested exclusion of information related to drug side effects, it is worth noting the broader context of chemical safety evaluation. Studies on structurally complex molecules, including esters of carbamic acid, often explore their metabolic pathways and potential toxicities to ensure safety in potential therapeutic applications. For example, research into fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) reflects the importance of understanding the metabolism and toxicological profiles of ester compounds, which might also be relevant to evaluating the safety of new chemical entities (Gao, Li, Huang, & Yu, 2019).
Mecanismo De Acción
Safety and Hazards
While specific safety data for “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester” was not found, general safety measures for handling esters include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Esters, including “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester”, have wide occurrences in nature and important commercial uses . They are used in a variety of industries, including the food and beverage industry, the perfume industry, and the pharmaceutical industry. Future research could focus on developing new synthesis methods, exploring new applications, and improving our understanding of their physical and chemical properties.
Propiedades
IUPAC Name |
propan-2-yl N-[(2S)-7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)21-16(20)18-11-6-13-12-5-10(8-17)3-4-14(12)19-15(13)7-11/h3-5,9,11,19H,6-7H2,1-2H3,(H,18,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVMCWNVJBLADG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N[C@H]1CC2=C(C1)NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
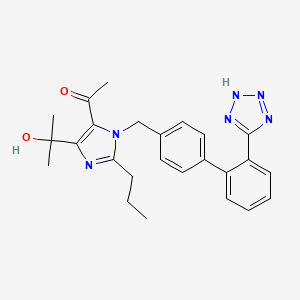
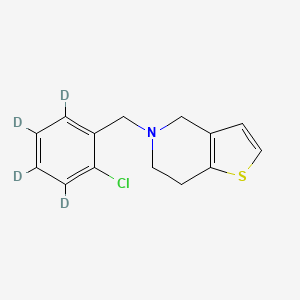

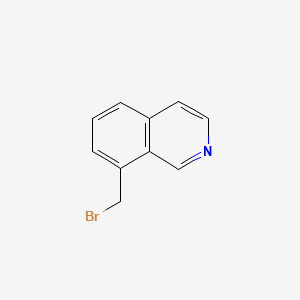

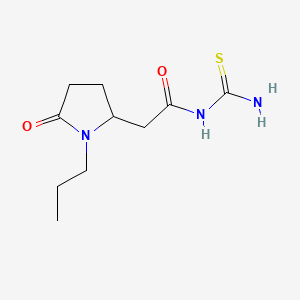
![6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer](/img/no-structure.png)
